Indolizine-6-carboxylic acid
Overview
Description
Indolizine-6-carboxylic acid is part of the indolizine compound family, known for their interesting photoluminescent properties and relevance in synthetic chemistry for producing various bioactive molecules. These compounds are synthesized through various methods, including palladium-catalyzed acylation and copper-catalyzed annulation, to achieve functionalized structures for different applications.
Synthesis Analysis
The synthesis of Indolizine-6-carboxylic acid and related compounds involves innovative methods to create functionalized molecules. One approach includes the palladium-catalyzed oxidative C-H bond and C=C double bond cleavage for C-3 acylation of indolizines with α,β-unsaturated carboxylic acids, showcasing the compound's versatile reactivity and potential for modification (Yang et al., 2011). Another method involves copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids, highlighting a pathway to C-2 arylated indolizines from simple starting materials (Yang et al., 2012).
Molecular Structure Analysis
The molecular structure of Indolizine-6-carboxylic acid derivatives, such as 6-Amino-8-cyanobenzo[1,2-b]indolizines, exhibits unique photoluminescent properties. These properties are pH-dependent, showing a dramatic blue shift in fluorescence emission upon protonation, which is attributed to C-protonation and loss of aromaticity rather than the anticipated N-protonation (Outlaw et al., 2016).
Chemical Reactions and Properties
Indolizine compounds undergo various chemical reactions, including acylation and annulation, to introduce functional groups. These reactions are crucial for synthesizing biologically active molecules and developing materials with desired properties. For instance, the direct 3-acylation of indolizines with carboxylic acids has been developed, showcasing the practical synthesis of red light-releasable caged carboxylic acids (Watanabe et al., 2021).
Scientific Research Applications
Photoluminescent Materials : 6-Amino-8-cyanobenzo[1, 2-b]indolizines, derived from indolizine-6-carboxylic acid, demonstrate reversible pH-dependent optical properties. They exhibit a unique blue-shifted fluorescence emission upon protonation, which is attributed to C-protonation and loss of aromaticity. These findings suggest potential applications in photoluminescent materials (Outlaw et al., 2016).
Medical Applications : Indolizine derivatives, including indolizinecarboxylic acids, were explored for their potential as oral hypoglycemic agents. However, they did not show significant hypoglycemic activity. Interestingly, one derivative exhibited notable antineoplastic activity against Ehrlich ascites carcinoma, suggesting a potential role in cancer therapy (De & Saha, 1975).
Synthetic Chemistry : Propylphosphonic acid anhydride-mediated amidation of indolizine-2-carboxylic acids and their derivatives has been successfully used to synthesize indolizine-2-carboxamido and hydrazido derivatives, which have medicinal potential (Sekgota et al., 2021).
Dipeptide Mimetics : Indolizine-6-carboxylic acid derivatives have been used as scaffolds for the synthesis of dipeptide mimetics. This demonstrates their utility in the field of bioorganic chemistry (Millet et al., 1999).
Photouncaging of Functional Molecules : Indolizine derivatives, such as 3-acyl-2-methoxyindolizines, have been used for the photouncaging of alcohols and carboxylic acids under red light-emitting-diode light. This has applications in releasing bioactive molecules like anticancer drugs and fluorescent dyes (Watanabe et al., 2020).
Antibacterial Activities : Certain indolizine carboxylic acids have been shown to exhibit inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial therapies (Yu, 2012).
Fluorescent Sensors : Indolizine carboxylic acid derivatives have been used as fluorescent sensors for detecting metal ions like Cu^2+. This could have applications in environmental monitoring and biochemistry (An, 2012).
Safety And Hazards
Future Directions
Indolizine and its derivatives have a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Thus, many approaches for their synthesis have been developed . Future research will likely focus on developing novel approaches for the synthesis of indolizine and its derivatives .
properties
IUPAC Name |
indolizine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVCSPPLSDQUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=CC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626517 | |
Record name | Indolizine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolizine-6-carboxylic acid | |
CAS RN |
588720-42-7 | |
Record name | Indolizine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.